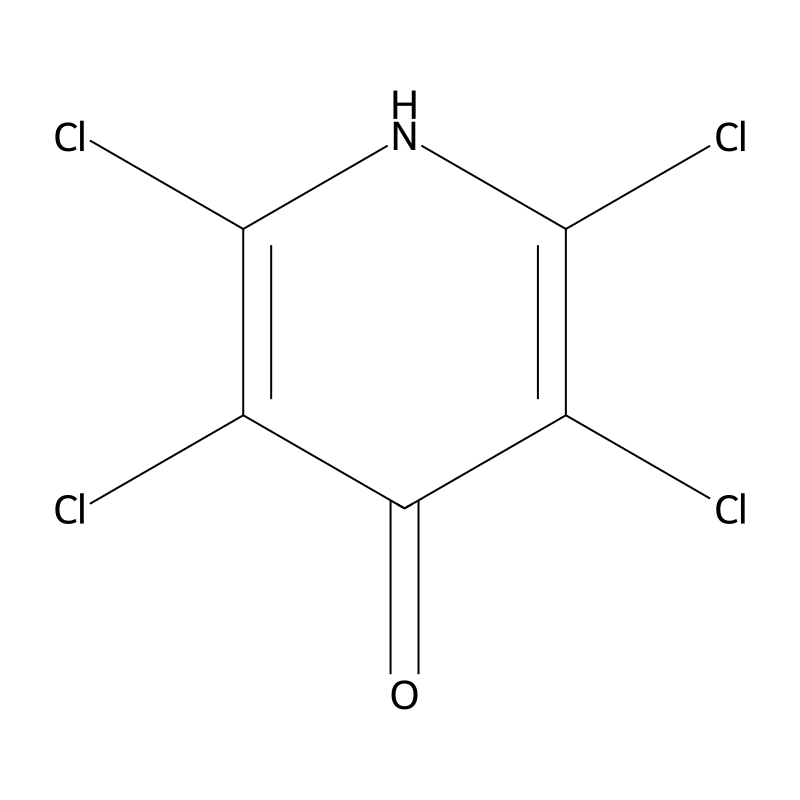

2,3,5,6-tetrachloropyridin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Organic Synthesis

Specific Scientific Field: The field of application for 2,3,5,6-tetrachloropyridin-4-ol is Organic Synthesis .

Thorough Summary of the Results or Outcomes Obtained: The reaction yields 2,3,5,6-tetrachloropyridin-4-ol in quantitative yield . This compound, due to its highly reactive nature, can be used as a building block in the synthesis of chemically relevant organic compounds .

Application in Agrochemical Synthesis

Specific Scientific Field: The field of application for 2,3,5,6-tetrachloropyridin-4-ol is Agrochemical Synthesis .

Comprehensive and Detailed Summary of the Application: 2,3,5,6-tetrachloropyridin-4-ol is a key advanced intermediate in the production of Chlorpyrifos (an insecticide) and Triclopyr (a herbicide) . These agrochemicals play a crucial role in crop protection.

Thorough Summary of the Results or Outcomes Obtained: The production process yields 2,3,5,6-tetrachloropyridin-4-ol, which is then used as an intermediate in the synthesis of Chlorpyrifos and Triclopyr . These agrochemicals are widely used in the agriculture industry for pest control and weed management .

Application in the Synthesis of Nitropyridine

Specific Scientific Field: The field of application for 2,3,5,6-tetrachloropyridin-4-ol is Organic Synthesis, specifically in the synthesis of nitropyridine .

Thorough Summary of the Results or Outcomes Obtained: The reaction yields 2,3,5,6-tetrachloro-4-nitropyridine in 61.2% yield . This compound, due to its highly reactive nature, can be used as a building block in the synthesis of chemically relevant organic compounds .

2,3,5,6-tetrachloropyridin-4-ol is a chlorinated derivative of pyridine, characterized by the presence of four chlorine atoms and a hydroxyl group attached to the pyridine ring. Its chemical formula is and it has a molecular weight of approximately 210.92 g/mol. This compound is notable for its structural complexity and potential applications in various fields, including agrochemicals and pharmaceuticals.

No information is currently available regarding a specific mechanism of action for 2,3,5,6-Tetrachloro-4-pyridinol.

- Chlorine atoms: The presence of chlorine raises concerns about potential toxicity and environmental impact. Similar chlorinated compounds can be harmful if inhaled, ingested, or absorbed through the skin [].

- Hydroxyl group: Depending on the acidity of the hydroxyl group, it might have mild irritant properties.

- Reduction Reactions: The chlorine atoms can be replaced by hydrogen through reduction processes using metals like zinc in alkaline conditions .

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in reactions with electrophiles, leading to various derivatives.

- Oxidation: Under certain conditions, it can be oxidized to form different products, such as carboxylic acids or other functional groups depending on the reaction conditions.

The biological activity of 2,3,5,6-tetrachloropyridin-4-ol is significant in the context of its use as an intermediate in the synthesis of biologically active compounds. It has been associated with:

- Antimicrobial Properties: Similar compounds have demonstrated efficacy against various bacteria and fungi.

- Endocrine Disruption: Some studies suggest that chlorinated pyridines may affect hormone levels in organisms .

The synthesis of 2,3,5,6-tetrachloropyridin-4-ol typically involves chlorination reactions starting from simpler pyridine derivatives. Common methods include:

- Direct Chlorination: Pyridine is treated with chlorine gas under controlled conditions to introduce chlorine substituents.

- Multi-step Synthesis: Starting from 2-pyridinol or related compounds, sequential chlorination and functional group modifications are performed to achieve the desired tetrachlorinated structure .

2,3,5,6-tetrachloropyridin-4-ol finds applications primarily in:

- Agrochemicals: It serves as an intermediate in the production of herbicides and pesticides.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activity.

- Material Science: Chlorinated pyridines are used in the development of specialized materials with unique properties.

Studies on the interactions of 2,3,5,6-tetrachloropyridin-4-ol with biological systems have shown that it can interact with various enzymes and receptors. For instance:

- Cytochrome P450 Inhibition: It has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Hormonal Activity: Research indicates potential interactions with hormonal pathways, raising concerns about endocrine disruption .

Several compounds share structural similarities with 2,3,5,6-tetrachloropyridin-4-ol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3,5-Dichloro-2-pyridinol | CHClN | Fewer chlorine substituents; used in similar applications |

| 3-Chloro-4-hydroxy-pyridine | CHClN | Contains a hydroxyl group; less chlorinated |

| 2-Hydroxy-3,5,6-trichloropyridine | CHClNO | Has three chlorine atoms; different biological activity |

Uniqueness

The uniqueness of 2,3,5,6-tetrachloropyridin-4-ol lies in its specific arrangement of chlorine atoms and the hydroxyl group on the pyridine ring. This configuration may impart distinct chemical reactivity and biological properties compared to its analogs.

2,3,5,6-Tetrachloropyridin-4-ol emerged as a significant compound in the late 20th century during efforts to optimize halogenated pyridine synthesis. Early patents, such as US4327216A (filed in 1997), describe its production via high-temperature chlorination of pyridine derivatives or glutaric acid dinitrile. The compound gained attention due to its utility as an intermediate in agrochemical synthesis, particularly for insecticides and herbicides. Its discovery paralleled advancements in selective chlorination techniques, enabling precise control over substitution patterns in aromatic systems.

Significance in Organic Chemistry

This compound is pivotal in:

- Cross-coupling reactions: Serves as a substrate for Suzuki-Miyaura couplings due to its electron-deficient aromatic ring.

- Heterocycle synthesis: Acts as a precursor for fused pyridine systems, such as pyrrolo[2,3-b]pyridines.

- Functional group interconversion: The hydroxyl group at position 4 allows derivatization into ethers, esters, or ketones, expanding its synthetic utility.

Position within Halogenated Pyridine Derivatives

2,3,5,6-Tetrachloropyridin-4-ol belongs to the tetrahalopyridine family, distinguished by:

| Feature | Comparison to Other Derivatives |

|---|---|

| Substitution pattern | Four chlorines + one hydroxyl group |

| Reactivity | Higher electrophilicity vs. trichloro derivatives |

| Stability | Enhanced thermal stability due to electron-withdrawing groups |

Its structural uniqueness enables selective reactions at specific positions, unlike pentachloropyridine, which lacks functional group diversity.

Nomenclature and Chemical Identity

2,3,5,6-tetrachloropyridin-4-ol is a chlorinated pyridine derivative characterized by a pyridine ring with four chlorine atoms at positions 2, 3, 5, and 6, and a hydroxyl group at position 4 [1] [3]. The molecular formula of this compound is C₅HCl₄NO, with a molecular weight of 232.88 g/mol [3] [4]. The structure consists of a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom, with the nitrogen atom positioned at position 1 of the ring [2] [5].

The compound features a planar aromatic ring system with the four chlorine substituents arranged symmetrically around the pyridine core [5]. The hydroxyl group at the 4-position extends from the ring and can participate in hydrogen bonding interactions [4]. The presence of four electron-withdrawing chlorine atoms significantly influences the electronic distribution within the molecule, creating a highly polarized structure [3] [6].

The structural representation can be described using SMILES notation as OC1=C(Cl)C(Cl)=NC(Cl)=C1Cl, which provides a standardized way to represent the molecular structure [4] [8]. The compound has a CAS registry number of 2322-38-5, which serves as its unique identifier in chemical databases and literature [3] [4].

Physical Properties

Melting and Boiling Points

The thermal properties of 2,3,5,6-tetrachloropyridin-4-ol are important parameters for understanding its physical behavior and potential applications. The boiling point of this compound has been reported to be approximately 373.8°C at 760 mmHg pressure [7] [20]. This relatively high boiling point can be attributed to the presence of multiple chlorine atoms and the hydroxyl group, which increase intermolecular forces and molecular weight [7].

The melting point of 2,3,5,6-tetrachloropyridin-4-ol is not well-defined in the literature, with limited consistent data available across sources [8] [9]. This may be due to variations in sample purity or the potential for the compound to undergo thermal decomposition before reaching its true melting point [9]. For comparison, the structurally related compound 2,3,5,6-tetrachloropyridine has a melting point range of 89-93°C [9], suggesting that 2,3,5,6-tetrachloropyridin-4-ol might have a similar or higher melting point due to additional hydrogen bonding capabilities of the hydroxyl group [9] [12].

Solubility Parameters

The solubility characteristics of 2,3,5,6-tetrachloropyridin-4-ol are influenced by its molecular structure, particularly the presence of both hydrophilic (hydroxyl group) and hydrophobic (chlorinated aromatic ring) components [12] [16]. While specific quantitative solubility data for this compound is limited in the literature, general trends can be inferred from structurally similar compounds [12].

Based on the properties of related chlorinated pyridinols, 2,3,5,6-tetrachloropyridin-4-ol is expected to have limited solubility in water due to the predominance of the hydrophobic chlorinated ring structure [16]. For comparison, 2,3,5-trichloro-4-pyridinol has a reported water solubility of 569.7 mg/L at 25°C [16], suggesting that 2,3,5,6-tetrachloropyridin-4-ol might have even lower water solubility due to the additional chlorine atom [16] [12].

The compound is likely to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and chloroform, which can better accommodate both the polar and non-polar regions of the molecule [12] [15]. This solubility behavior is typical for halogenated heterocyclic compounds with hydroxyl substituents [15].

Crystal Structure Analysis

The crystal structure of 2,3,5,6-tetrachloropyridin-4-ol has not been extensively characterized in the literature, with limited X-ray crystallographic data available [14] [17]. However, insights can be drawn from studies on related compounds and theoretical predictions [14].

Crystal structures of similar tetrachlorinated pyridine derivatives suggest that 2,3,5,6-tetrachloropyridin-4-ol likely forms a monoclinic or triclinic crystal system [14]. The packing arrangement would be influenced by intermolecular hydrogen bonding between the hydroxyl groups and nitrogen atoms of adjacent molecules, as well as halogen bonding interactions involving the chlorine atoms [14] [17].

Studies on related compounds indicate that the crystal packing might exhibit interesting features such as the formation of cyclic tetramers through hydrogen bonding networks [14]. The presence of multiple chlorine atoms can lead to significant halogen-halogen interactions that further stabilize the crystal lattice [17]. These structural features contribute to the overall stability and physical properties of the crystalline form of the compound [14] [17].

Chemical Properties

Tautomerization Behavior

2,3,5,6-tetrachloropyridin-4-ol exhibits tautomerism, a phenomenon common in hydroxypyridines, where it can exist in two interconvertible forms: the enol form (hydroxyl form) and the keto form (pyridone form) [15] [18]. In the enol tautomer, the compound exists as a true hydroxypyridine with the hydroxyl group at position 4, while in the keto tautomer, it exists as a pyridone with a carbonyl group at position 4 and the hydrogen attached to the nitrogen atom [15].

The equilibrium between these tautomeric forms is influenced by several factors, including solvent polarity, temperature, and pH [15] [18]. In non-polar solvents, the enol form tends to predominate due to the stabilization of the aromatic pyridine ring, while in polar solvents, the keto form may be favored due to the stabilization of the more polar carbonyl group [18].

The tautomerization behavior of 2,3,5,6-tetrachloropyridin-4-ol is particularly interesting due to the presence of the four electron-withdrawing chlorine substituents, which can influence the electron distribution and thereby affect the tautomeric equilibrium [15] [18]. The electron-withdrawing nature of the chlorine atoms likely stabilizes the keto form by increasing the acidity of the hydroxyl proton and facilitating its transfer to the nitrogen atom [18].

Reactivity Patterns

The reactivity of 2,3,5,6-tetrachloropyridin-4-ol is primarily determined by the hydroxyl group at position 4 and the four chlorine substituents at positions 2, 3, 5, and 6 [19] [22]. The hydroxyl group can participate in various reactions typical of alcohols, including esterification, etherification, and oxidation [19].

The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions bearing the chlorine atoms [19] [22]. The electron-withdrawing effect of the chlorine substituents activates the pyridine ring toward nucleophilic attack, making the compound susceptible to substitution by various nucleophiles such as amines, thiols, and alkoxides [19]. For example, reactions with O,O-bisnucleophiles such as 1,3-propanediol or hydroquinone can lead to the formation of new substituted pyridines [19].

The hydroxyl group at position 4 can also be derivatized through various reactions [19] [22]. It can be converted to ethers, esters, or completely replaced by other functional groups through appropriate synthetic transformations [22]. The reactivity at this position is influenced by the electronic effects of the surrounding chlorine atoms, which can alter the acidity and nucleophilicity of the hydroxyl group [19].

Stability Under Various Conditions

2,3,5,6-tetrachloropyridin-4-ol demonstrates considerable stability under normal ambient conditions, largely due to the stabilizing effect of the aromatic pyridine ring and the presence of the four chlorine substituents [19] [20]. The compound is generally stable at room temperature and does not readily decompose when stored properly [20].

Under thermal stress, the compound exhibits good stability up to moderately elevated temperatures [19] [20]. However, prolonged exposure to high temperatures may lead to decomposition or rearrangement reactions [20]. The thermal stability is enhanced by the presence of the chlorine atoms, which increase the overall stability of the molecular structure [19].

In acidic or basic conditions, 2,3,5,6-tetrachloropyridin-4-ol may undergo various transformations depending on the specific conditions [19] [20]. In strongly basic media, deprotonation of the hydroxyl group can occur, leading to the formation of the corresponding phenoxide anion [20]. In acidic conditions, protonation of the pyridine nitrogen may take place, affecting the electronic distribution within the molecule [19].

Oxidizing agents can potentially react with the hydroxyl group, leading to the formation of carbonyl-containing derivatives [19] [20]. Reducing agents, on the other hand, might affect the chlorine substituents, potentially leading to dechlorination under appropriate conditions [20].

Electronic Structure and Theoretical Analysis

The electronic structure of 2,3,5,6-tetrachloropyridin-4-ol has been the subject of theoretical studies using computational chemistry methods [23] [24]. Quantum chemical calculations, including density functional theory (DFT) approaches, have been employed to understand the electronic distribution, molecular orbitals, and other properties of the compound [23].

The frontier molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play crucial roles in determining the reactivity and spectroscopic properties of the compound [23] [24]. The energy gap between these orbitals influences the compound's stability and potential for chemical reactions [24]. Theoretical calculations indicate that the HOMO is primarily localized on the hydroxyl group and parts of the pyridine ring, while the LUMO is more distributed across the pyridine ring, particularly in regions adjacent to the chlorine substituents [23] [24].

The electron-withdrawing nature of the chlorine atoms significantly affects the electronic distribution within the molecule, creating regions of partial positive charge on the pyridine ring [23] [25]. This electronic polarization influences the compound's reactivity patterns, particularly its susceptibility to nucleophilic attack [25]. The hydroxyl group, being electron-donating, partially counteracts this effect, creating a complex electronic landscape within the molecule [23].